N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-27-19-12-7-16(15-20(19)28-4-2)21(24)22-17-8-10-18(11-9-17)23-13-5-6-14-29(23,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPITLRHNPGUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 3,4-diethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Differences and Implications
Thiazinan vs. Thiazolidinone: The target’s six-membered thiazinan-dioxo ring differs from the five-membered dioxothiazolidinone in ’s compounds.
Substituent Effects :
- The 3,4-diethoxy groups on the benzamide core enhance electron-donating effects compared to halogenated (e.g., 2,4-difluorophenyl in [4–6]) or sulfonyl-substituted analogs. This could increase lipophilicity and membrane permeability .
Spectral Signatures :
- The absence of C=S (1243–1258 cm⁻¹) in the target distinguishes it from thioamides ([4–6]) and triazole-thiones ([7–9]). Its S=O stretch (1243–1258 cm⁻¹) aligns with sulfonyl-containing analogs .
Conformational and Crystallographic Insights
- highlights the role of intramolecular hydrogen bonding (e.g., C—H⋯O) in stabilizing acetamide derivatives. For the target compound, similar interactions between the ethoxy oxygen and amide NH could influence conformation and crystal packing .
Research Findings and Implications
- Electronic Effects : The thiazinan-dioxo group’s electron-withdrawing nature may modulate the benzamide’s acidity, impacting receptor binding compared to electron-rich analogs like diethoxy derivatives.
- Biological Relevance : Compounds with sulfonyl groups (e.g., [7–9]) often exhibit pesticidal or antimicrobial activity. The target’s structural hybridity (sulfonyl + diethoxy) merits further evaluation for such applications .
- Synthetic Challenges : The diethoxy and sulfonyl groups may necessitate orthogonal protection strategies during synthesis, as seen in ’s multi-step protocols .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a thiazinan ring and a sulfonamide group. This compound is part of a broader class of sulfonamide derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 358.47 g/mol |
| Functional Groups | Thiazinan ring, sulfonamide group |
The presence of the thiazinan ring and the sulfonamide moiety enhances its potential biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown substantial inhibition against various cancer cell lines:
- Compound 4g : Inhibited leukemia cell line MOLT-4 by 84.19%.
- Compound 4p : Demonstrated a 72.11% inhibition rate against CNS cancer cell line SF-295.
These findings suggest that modifications in the thiazolidinone scaffold can lead to promising anticancer agents .
While specific mechanisms for this compound remain largely uncharacterized, related compounds have been shown to inhibit key enzymes or interact with cellular receptors. For example:
- Inhibition of Enzymes : Compounds similar to this benzamide have been investigated for their ability to inhibit enzymes involved in cancer progression.
- Cellular Interactions : The ability to interact with cellular receptors may lead to altered signaling pathways that promote apoptosis in cancer cells.
Study 1: Anticancer Activity Assessment
A study evaluated several thiazolidinone derivatives for their anticancer activity against a panel of cancer cell lines. The results indicated that compounds with enhanced lipophilicity and specific substitutions exhibited improved activity against various cancers. The structural modifications in these compounds were crucial for their biological efficacy .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins associated with cancer. These studies suggested that the compound could effectively bind to active sites of enzymes critical for tumor growth and survival .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound | Activity | Notes |
|---|---|---|
| N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide | Moderate anticancer activity | Similar structure but lower potency |
| 4-(1,1-dioxo-1lambda6-thiazolidin-2-yl)-N-[4-fluoro-3-(trifluoromethyl)]benzamide | Significant anticancer activity | Enhanced lipophilicity improves bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
